![molecular formula C17H16O6 B592809 6-Methyl-7-O-methylaromadendrin CAS No. 852385-13-8](/img/structure/B592809.png)
6-Methyl-7-O-methylaromadendrin
Overview
Description
6-Methyl-7-O-methylaromadendrin is a natural compound extracted from the barks of Cephalotaxus sinensis . It is also known as amygdalin or laetrile.
Molecular Structure Analysis
The molecular formula of 6-Methyl-7-O-methylaromadendrin is C17H16O6. The average mass is 316.309 Da. It has two defined stereocentres .Physical And Chemical Properties Analysis
6-Methyl-7-O-methylaromadendrin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Inflammatory Properties
A study investigated the anti-inflammatory properties of several flavanones, including 7-O-methylaromadendrin, isolated from Inula viscosa. The study focused on both in vitro and in vivo analyses, revealing that 7-O-methylaromadendrin effectively inhibited secretory phospholipase A(2) activity in vitro, which may partly explain its observed anti-inflammatory effect in vivo. Additionally, it affected enzyme release, contributing to its anti-inflammatory properties (Hernández et al., 2007).
Inhibitory Activity Against Protein Carbonylation
Another study highlighted the role of compounds including 7-methylaromadendrin from Western Mediterranean Asteraceae species in inhibiting protein carbonylation. Protein carbonylation is associated with degenerative diseases, and these compounds, with their phenolic antioxidant and anti-inflammatory nature, demonstrated effective inhibitory activity, indicating their potential in combating such diseases (Marín et al., 2011).
Enzyme-Assisted Alkylation
Research on alkylating enzymes emphasized the significance of enzyme-assisted strategies in organic synthesis, which includes the modification of flavonoids like 7-O-methylaromadendrin. This approach is considered a promising alternative to classical synthesis for producing compounds with specific methylation patterns (Wessjohann et al., 2013).
Other Constituents from Inula graveolens
A study on the aerial parts of Inula graveolens identified various compounds, including 7-O-methylaromadendrin. This research contributes to understanding the chemical composition of this plant, which may further elucidate its potential applications in various fields (O¨ksu¨z & Topçu, 1992).
mRNA Methylation and Regulation
A study on mRNA methylation and its regulation revealed that modifications like m(6)A are common in mRNA, indicating the role of such modifications in physiological processes. Although not directly linked to 7-O-methylaromadendrin, this research provides insight into the broader context of methylation in biological systems (Meyer et al., 2012).
Mechanism of Action
7-O-methylaromadendrin, a related compound, has been shown to stimulate glucose uptake and improve insulin resistance in vitro . It does this by activating peroxisome proliferator-activated receptor γ2 (PPARγ2) and improving insulin resistance via phosphatidylinositol 3-kinase (PI3K) and AMP-activated protein kinase (AMPK)-dependent pathways . It’s possible that 6-Methyl-7-O-methylaromadendrin may have similar effects, but more research is needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMBAZWBKOORJ-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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